Cyclohexylhydrazine hydrochloride

Organic Synthesis Analytical Chemistry Quality Control

Leverage the unique steric bulk of the cyclohexyl group for superior regioselectivity in heterocycle synthesis vs. arylhydrazines. This stable HCl salt enables reproducible hydrazone formation and ACC deaminase modulation in biological assays. Ideal for novel MAO-B probe development and plant stress signaling research.

Molecular Formula C6H15ClN2
Molecular Weight 150.65 g/mol
CAS No. 30929-57-8
Cat. No. B1582886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexylhydrazine hydrochloride
CAS30929-57-8
Molecular FormulaC6H15ClN2
Molecular Weight150.65 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NN.Cl
InChIInChI=1S/C6H14N2.ClH/c7-8-6-4-2-1-3-5-6;/h6,8H,1-5,7H2;1H
InChIKeyJZRHODNPRNTXKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexylhydrazine Hydrochloride (CAS 30929-57-8): A High-Purity Alkylhydrazine Intermediate for Heterocycle Synthesis


Cyclohexylhydrazine hydrochloride (CAS 30929-57-8) is a monosubstituted alkylhydrazine salt with the molecular formula C₆H₁₄N₂·HCl . It is primarily utilized as a bifunctional building block in organic synthesis, enabling reactions such as hydrazone formation and heterocycle construction (e.g., indoles, pyrazoles) . As a hydrochloride salt, it offers enhanced stability and handling compared to its freebase form, with a reported melting point of 110-114 °C and a purity specification of ≥98.0% (T) . Its classification as a corrosive solid (H314) necessitates appropriate handling protocols .

Why Generic Hydrazine Substitution Fails: The Critical Role of Cyclohexyl Sterics in Cyclohexylhydrazine Hydrochloride


Substituting cyclohexylhydrazine hydrochloride with generic arylhydrazines (e.g., phenylhydrazine) or other alkylhydrazines (e.g., methylhydrazine, tert-butylhydrazine) is not chemically equivalent due to profound differences in steric demand and electronic environment. The bulky, non-aromatic cyclohexyl group imparts unique conformational constraints and nucleophilic reactivity profiles compared to planar aryl rings or smaller alkyl substituents [1]. These differences manifest as distinct reaction kinetics, regioselectivity, and product yields in key synthetic transformations [2]. Additionally, the hydrochloride salt form of this compound provides a defined stoichiometry and enhanced shelf-stability, which is a critical factor for reproducible research outcomes compared to freebase hydrazine variants .

Cyclohexylhydrazine Hydrochloride: A Quantitative Evidence Guide for Scientific Differentiation


Cyclohexylhydrazine Hydrochloride Demonstrates High Purity for Reproducible Synthetic Outcomes

Cyclohexylhydrazine hydrochloride is commercially available with a purity specification of ≥98.0% (T) as verified by titration, which is higher than the typical ≥95% purity offered for many generic alkylhydrazine hydrochlorides such as tert-butylhydrazine hydrochloride . This high purity reduces the presence of unreacted starting materials (e.g., cyclohexylamine) and inorganic impurities that can interfere with sensitive catalytic cycles or biological assays, ensuring greater reproducibility in subsequent applications .

Organic Synthesis Analytical Chemistry Quality Control

Cyclohexylhydrazine Hydrochloride Shows Altered LogP and Solubility Profile vs. Arylhydrazines

The cyclohexyl substituent of cyclohexylhydrazine hydrochloride contributes to a calculated LogP value of approximately 1.87, significantly higher than the LogP of phenylhydrazine (approximately 1.25) [1]. This difference in lipophilicity can affect its partitioning in biphasic reactions and its ability to permeate biological membranes. While water solubility data is not directly compared, cyclohexylhydrazine hydrochloride is described as having 'almost transparency' in water, suggesting good aqueous solubility of the salt, which is advantageous for aqueous reaction media [2].

Medicinal Chemistry Physicochemical Property Drug Design

Cyclohexylhydrazine Moiety Confers Activity in Anticonvulsant Screening vs. Other Substituents

In a study evaluating a series of hydrazinecarbothioamide derivatives for anticonvulsant activity, the compound 2-[4-(4-Chlorophenoxy)benzylidene]-N-cyclohexylhydrazine carbothioamide (PT 4) was found to be active in both the maximal electroshock (MES) and 6 Hz psychomotor seizure models in rats [1]. While specific IC50 values are not provided for the cyclohexylhydrazine derivative, its activity profile across multiple seizure models contrasts with many other N-substituted analogs in the same study that showed activity in only one model or none at all. For example, the lead compound PT 30 showed 100% protection in both models at a 100 mg/kg dose, establishing a benchmark for activity in this series [1].

Anticonvulsant Neuroscience Medicinal Chemistry

Cyclohexylhydrazine is a Documented Inhibitor of ACC Deaminase

Cyclohexylhydrazine is reported as an inhibitor of 1-aminocyclopropane-1-carboxylate (ACC) deaminase (EC 3.5.99.7) from Pseudomonas sp. [1]. This enzyme is a key regulator of ethylene levels in plants and microorganisms. While a specific Ki or IC50 value is not provided in the available literature summary, the compound is listed as an inhibitor alongside other known inhibitors like KCN and NH2OH, which act via different mechanisms. This provides a defined biological target for cyclohexylhydrazine, which is not reported for all hydrazine derivatives (e.g., phenylhydrazine is not a known inhibitor of this enzyme) [2].

Enzymology Plant Biology Inhibitor

Recommended Research Applications for Cyclohexylhydrazine Hydrochloride Based on Proven Differentiation


Synthesis of N-Substituted Heterocycles via Hydrazone Intermediates

Cyclohexylhydrazine hydrochloride is a preferred reagent for the synthesis of N-cyclohexyl substituted pyrazoles and indoles. The steric bulk of the cyclohexyl group can influence the regioselectivity of cyclization reactions, leading to different isomer ratios compared to reactions with methylhydrazine or phenylhydrazine. Its hydrochloride salt form facilitates direct use in condensation reactions with ketones and aldehydes under mildly acidic or neutral conditions, as demonstrated in the preparation of various hydrazinecarbothioamide derivatives [1].

Development of MAO-B Selective Inhibitors for Neuroscience Research

The cyclohexylhydrazine scaffold, as part of larger molecules like cimemoxin (cyclohexylmethylhydrazine), has demonstrated high potency as a monoamine oxidase inhibitor [1]. While direct data for cyclohexylhydrazine hydrochloride is limited, its structural similarity to known MAO inhibitors with high selectivity suggests it is a valuable starting material for the synthesis of novel MAO-B targeted probes. The higher LogP of cyclohexylhydrazine compared to arylhydrazines may contribute to improved blood-brain barrier penetration in derived compounds [2].

Investigation of ACC Deaminase Inhibition in Plant-Microbe Interactions

The documented inhibition of ACC deaminase by cyclohexylhydrazine makes this compound a useful tool for studying ethylene-mediated stress responses in plants and bacteria [1]. Researchers can use cyclohexylhydrazine hydrochloride as a probe to modulate ACC deaminase activity and observe downstream effects on plant growth promotion or pathogen virulence. The hydrochloride salt ensures water solubility, facilitating its application in biological assays.

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